
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach might include:
Starting Materials: 2-amino-4-pyridine, 4-methoxybenzaldehyde, and di-tert-butyl dicarbonate (Boc anhydride).
Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form 2-(Boc-amino)-4-pyridine.
Step 2: Formation of the ethanone linkage through a condensation reaction between 2-(Boc-amino)-4-pyridine and 4-methoxybenzaldehyde, possibly using a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(4-formylphenyl)ethanone or 2-(2-Boc-amino-4-pyridyl)-1-(4-carboxyphenyl)ethanone.
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone would depend on its specific application. For example, if used as a ligand, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the methoxyphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
303162-30-3 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-4-[2-(4-methoxyphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(24-4)8-6-12/h5-10H,11,20H2,1-4H3 |
InChI 键 |
XKPOBJJLSWCIBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


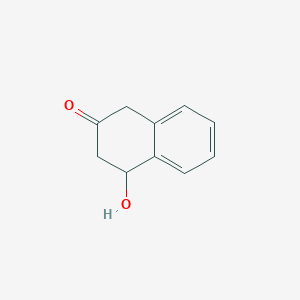

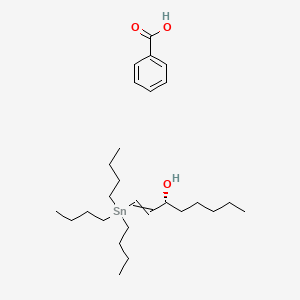
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
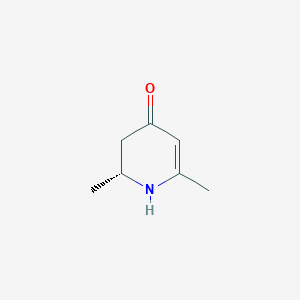
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
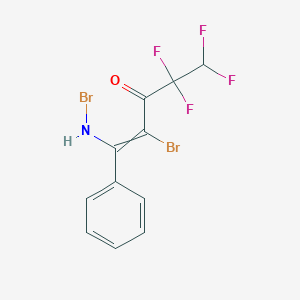
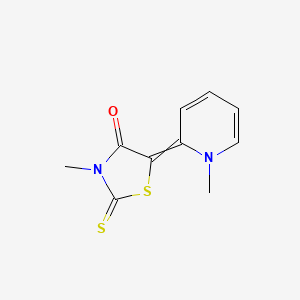
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)

![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)

